2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Overview

Description

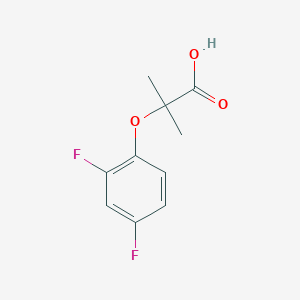

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10F2O3. This compound is part of the phenoxy acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2,4-difluorophenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its effectiveness in controlling weed growth.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different halogen atoms.

2-(2,4-Difluorophenoxy)acetic acid: Another fluorinated phenoxy acid with a slightly different carbon backbone.

Uniqueness

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid stands out due to its unique combination of fluorine atoms and a methylpropanoic acid backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, also known by its CAS number 667413-00-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F2O3. Its structure includes a difluorophenoxy group which significantly influences its biological activity. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Weight : 216.18 g/mol

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Inhibitors of COX-2 have been noted for their anti-inflammatory properties .

- Ion Channel Modulation : Recent studies have indicated that analogs of this compound may interact with ion channels such as SLACK (Slo1) channels, which play a role in neuronal excitability and neurotransmitter release .

- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties, although specific mechanisms remain to be elucidated .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

- Inhibition of COX-2 : A study highlighted the compound's ability to inhibit COX-2 enzyme activity effectively, suggesting potential applications in treating inflammatory conditions .

- Ion Channel Interactions : Research involving structure-activity relationship (SAR) studies revealed that certain substitutions on the compound could enhance its potency against SLACK channels. This finding indicates that modifications in the chemical structure can lead to improved therapeutic profiles .

- Antimicrobial Properties : Investigations into the antimicrobial effects showed promise, particularly against specific bacterial strains. The mechanism appears to involve disruption of cellular processes essential for bacterial survival.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,4-difluorophenoxy)-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using 2,4-difluorophenol and ethyl 2-bromo-2-methylpropanoate under basic conditions (e.g., K₂CO₃ in acetone). Evidence from analogous syntheses (e.g., 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid) shows yields of ~89% when refluxed at 60–80°C for 12–24 hours . Purification involves acid-base extraction and recrystallization.

- Critical Factors : Excess phenol, solvent polarity, and reaction time impact yield. Substituting chlorine with fluorine may require adjusted stoichiometry due to fluorine’s electronegativity and steric effects.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : -NMR (CDCl₃) reveals characteristic peaks: δ 1.64 ppm (s, 6H, methyl groups) and aromatic protons split due to fluorine coupling (δ 6.7–7.4 ppm) .

- HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) confirms purity (>95%). MS (ESI+) shows [M+H]⁺ at m/z 249.1 .

- Melting Point : Consistency in melting range (e.g., 92–94°C for analogs) indicates purity .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Acid-resistant gloves (nitrile), indirect-vent goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps to minimize inhalation of vapors .

- Decontamination : Immediate washing with soap/water after skin contact; contaminated clothing must be laundered separately .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position) affect biological activity in phenoxyacetamide derivatives?

- Structure-Activity Relationship (SAR) :

- Fluorine Substitution : Fluorine at the 2,4-positions enhances metabolic stability and lipophilicity, improving membrane permeability. For example, 2,4-difluoro analogs show stronger inhibitory activity against bacterial enzymes (e.g., Pseudomonas spp.) compared to non-fluorinated analogs .

- Methyl Branching : The 2-methyl group in the propanoic acid moiety reduces rotational freedom, enhancing binding affinity to target proteins .

Q. What mechanistic insights explain its inhibitory activity in bacterial systems?

- Mechanism : The compound likely acts as a competitive inhibitor of bacterial acetyl-CoA carboxylase, mimicking the natural substrate malonyl-CoA. Docking studies suggest hydrogen bonding between the difluorophenoxy group and active-site residues (e.g., Arg158 in Pseudomonas aeruginosa) .

- Validation : Enzymatic assays (IC₅₀ ≤ 10 µM) coupled with site-directed mutagenesis confirm binding specificity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with target enzymes to identify residues critical for binding .

- ADMET Prediction : Tools like SwissADME predict logP (~2.8) and bioavailability, guiding substitutions to reduce hepatic clearance .

Q. How should researchers address contradictory data on synthetic yields or bioactivity?

- Troubleshooting :

- Yield Discrepancies : Variations in solvent purity (e.g., anhydrous acetone vs. technical grade) or reaction scale (gram vs. milligram) may explain yield differences. Reproduce conditions from peer-reviewed protocols (e.g., strict temperature control) .

- Bioactivity Variability : Differences in bacterial strains (e.g., efflux pump expression) or assay formats (broth microdilution vs. agar diffusion) require standardization using CLSI guidelines .

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNNYIKQOANCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364165 | |

| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667413-00-5 | |

| Record name | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667413-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.